Emricasan

Pharmacokinetics Liver Targeting First-Pass Effect

Translational liver disease researchers face a gap between generic in vitro caspase inhibitors and clinically unvalidated compounds. Emricasan (CAS 254750-02-2) closes this gap as the only pan-caspase inhibitor with completed Phase III NASH/cirrhosis trials. • Liver-targeted PK: first-pass hepatic uptake (Cmax 2558 ng/g at 120 min) unmatched by Z-VAD-FMK or Q-VD-OPh • Validated ALT/caspase 3/7 reduction in NAFLD (P<0.0001, Day 7); 25 mg/kg oral dosing for rodent NASH models • Unique negative control for portal hypertension studies per ENCORE-PH trial data

Molecular Formula C26H27F4N3O7
Molecular Weight 569.5 g/mol
CAS No. 254750-02-2
Cat. No. B1683863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmricasan
CAS254750-02-2
Synonyms3-(2-(2-tert-butylphenylaminooxalyl)aminopropionylamino)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid
emricasan
IDN 6556
IDN-6556
IDN6556
PF 03491390
PF-03491390
PF03491390
Molecular FormulaC26H27F4N3O7
Molecular Weight569.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
InChIInChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1
InChIKeySCVHJVCATBPIHN-SJCJKPOMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Emricasan: Pan-Caspase Inhibitor for Liver Disease


Emricasan (CAS 254750-02-2, also known as IDN-6556 and PF-03491390) is an investigational, orally active, irreversible pan-caspase inhibitor . As a small molecule inhibitor of caspases—cysteine proteases that mediate apoptosis and inflammation—Emricasan was advanced through Phase III clinical trials for chronic liver diseases including non-alcoholic steatohepatitis (NASH), cirrhosis, and portal hypertension [1]. Its development focused on reducing hepatocyte apoptosis and liver fibrosis by broadly inhibiting multiple caspase family members . Notably, it represents the first pan-caspase inhibitor to reach advanced clinical evaluation for hepatic indications, distinguishing it from earlier research tools [2].

1 Hepatic apoptosis pathway research: NASH, cirrhosis, fibrosis models
2 Clinical endpoint context: ALT, caspase 3/7, MELD data available
3 Liver-targeted PK profile distinct from generic pan-caspase inhibitors

Emricasan vs. Generic Caspase Inhibitors


Substituting Emricasan with other pan-caspase inhibitors (e.g., Z-VAD-FMK, Q-VD-OPh) in hepatic research or therapeutic contexts is scientifically unjustified due to fundamental differences in pharmacokinetic (PK) targeting and clinical validation status. While tools like Q-VD-OPh and Z-VAD-FMK are widely used in vitro, they lack the liver-specific first-pass uptake profile that defines Emricasan's intended therapeutic window . Emricasan's significant first-pass effect concentrates the compound in the liver (Cmax 2558 ng/g at 120 min), minimizing systemic exposure [1]. This property is absent in generic research-grade inhibitors, which distribute systemically and often exhibit off-target effects (e.g., Z-VAD-FMK's inhibition of NGLY1 and induction of autophagy) [2]. Furthermore, Emricasan's clinical trial data—both positive (ALT and caspase 3/7 reduction in NAFLD) and negative (failure to meet primary endpoints in advanced cirrhosis)—provides a defined risk/benefit profile that cannot be extrapolated to any other caspase inhibitor [3]. For procurement in translational research, these PK and clinical validation distinctions necessitate compound-specific sourcing.

Liver-First-Pass Targeting
Emricasan’s hepatic extraction profile is not replicated by systemic inhibitors; tissue distribution may differ substantially.
Off-Target Selectivity
Generic inhibitors (e.g., Z-VAD-FMK) have reported off-target effects (NGLY1, autophagy) absent from Emricasan’s clinical profile.
Clinical Data Extrapolation
Trial-based risk/benefit and endpoint data are compound-specific and cannot guide substitution decisions.

Emricasan: Quantitative Comparison Evidence


Liver-Targeted PK vs. Systemic Inhibitors

Emricasan exhibits a pronounced first-pass hepatic extraction, resulting in high liver concentrations relative to plasma. This profile contrasts sharply with non-hepatoselective pan-caspase inhibitors like Q-VD-OPh and Z-VAD-FMK, which distribute broadly and lack organ-specific accumulation . The liver-targeted PK is a deliberate design feature intended to maximize hepatic caspase inhibition while limiting systemic side effects, a property not replicable with generic tools [1].

Liver Concentration
Class-level
Cmax 2558 ng/g liver at 120 min;
>50-fold higher vs. plasma
Hepatic targeting differentiates from systemic inhibitors
Rodent PK studies (20 mg/kg oral); verify in specific model
Pharmacokinetics Liver Targeting First-Pass Effect Drug Distribution

Caspase-8 Inhibition in Monocytes vs. Q-VD-OPh

In a direct head-to-head comparison using primary human monocytes, Emricasan was identified as a much more potent inhibitor of CSF-1-induced monocyte differentiation compared to Q-VD-OPh (q-VD-OH). This effect was attributed to Emricasan's efficient inhibition of caspase-8, a protease critical for this differentiation pathway [1]. The patent literature explicitly states that this finding was surprising and that Emricasan's superior caspase-8 inhibition underpins its ability to prevent M2 macrophage polarization, a mechanism implicated in fibrosis [1].

Caspase-8 Inhibition
Head-to-head
More efficient blockade of CSF-1-induced monocyte differentiation and caspase-8 activity vs. Q-VD-OPh
Supports macrophage polarization research context
Patent data; potency not numerically quantified
Caspase-8 Macrophage Polarization Monocyte Differentiation Immunology

ALT and Caspase 3/7 Reduction in NAFLD vs. Placebo

In a 28-day randomized, double-blind, placebo-controlled trial in NAFLD subjects with elevated aminotransferases (ALT ≥1.5x ULN), Emricasan (25 mg BID) significantly reduced ALT levels versus placebo at Day 7 (P < 0.0001) and Day 28 (P = 0.02) [1]. Caspase 3/7 activity, a direct pharmacodynamic marker of target engagement, decreased significantly in Emricasan-treated subjects at Day 7 compared to placebo [1]. This trial provides human proof-of-concept that Emricasan engages its target and improves a key liver injury biomarker in NAFLD, distinguishing it from caspase inhibitors lacking clinical validation.

ALT & Caspase 3/7
Trial context
ALT reduction P (Day 7); Caspase 3/7: -287.0 vs. Placebo -52.5 RLU
Reported target engagement and biomarker change in NAFLD
Phase IIa, n=38; 25 mg BID
NAFLD ALT Reduction Caspase 3/7 Phase IIa Clinical Trial

MELD/Child-Pugh Reduction in Cirrhosis vs. Placebo

In a multicenter randomized trial of 86 patients with cirrhosis (MELD 11-18), Emricasan (25 mg BID) for 3 months significantly improved liver function specifically in patients with high MELD scores (≥15) [1]. In this subgroup, Emricasan reduced mean MELD score (P = 0.003) and Child-Pugh score (P = 0.003) compared to placebo, along with significant reductions in INR (95% CI -0.2882 to -0.0866) and total bilirubin (95% CI -1.5069 to -0.0823) [1]. Notably, 67% (6/9) of high-MELD patients on Emricasan achieved a ≥2 point MELD reduction vs. 20% (2/10) on placebo [1].

MELD Improvement
Trial context
MELD reduction P=0.003; 67% vs 20% achieved ≥2-point MELD drop (high-MELD subgroup)
Subgroup-specific liver function endpoint context
High MELD ≥15 subgroup; NCT02230670
Cirrhosis MELD Score Child-Pugh Score Liver Function Phase IIb Clinical Trial

Apoptosis Improvement: Meta-Analysis vs. Placebo

A meta-analysis of 9 clinical trials involving patients with liver cirrhosis or fibrosis confirmed that Emricasan treatment significantly improves apoptosis-related parameters compared to placebo, with a standardized mean difference (SMD) of 0.28 (95% CI 0.14 to 0.41) [1]. Specifically, Emricasan reduced ALT by a mean difference of -5.89 U/L (95% CI -10.59 to -1.20; P = 0.014) and caspase 3/7 levels by -1215.93 units (95% CI -1238.53 to -1193.33; P < 0.001) [1]. The safety profile was comparable to placebo (OR for adverse events 1.52, 95% CI 0.97 to 2.37; P = 0.069) [1].

Apoptosis Endpoints
Cross-study
SMD 0.28 [0.14-0.41]; ALT mean diff -5.89 U/L; Caspase 3/7 -1215.93 units
Pooled apoptosis parameter improvement across trials
Meta-analysis of 9 RCTs; modest effect size
Meta-Analysis Liver Cirrhosis Apoptosis Biomarkers Efficacy

Portal Hypertension: Lack of Efficacy vs. Placebo

In contrast to earlier positive signals, a large Phase III trial (ENCORE-PH) in 263 patients with NASH cirrhosis and severe portal hypertension (HVPG ≥12 mmHg) found no significant difference in HVPG change from baseline to Week 24 between Emricasan (5 mg, 25 mg, 50 mg BID) and placebo [1]. HVPG changes were -0.48 mmHg (5 mg), -0.84 mmHg (25 mg), -0.70 mmHg (50 mg), and -0.18 mmHg (placebo) [2]. Despite biomarker evidence of target engagement (reduced caspase 3/7 and CK-18), Emricasan failed to improve the primary clinical outcome [1]. This negative trial is a critical differentiator: it establishes that Emricasan's mechanism does not translate to benefit in advanced portal hypertension, a distinction not available for most comparator compounds.

HVPG Non-Response
Trial context
HVPG change: Emricasan -0.84 mmHg (25 mg) vs. Placebo -0.18 mmHg (P>0.05)
No significant endpoint difference in severe portal hypertension
Phase III ENCORE-PH; target engagement but no clinical outcome benefit
Portal Hypertension HVPG NASH Cirrhosis Phase III Clinical Trial

Emricasan Research & Procurement Applications


NAFLD Models: Validating Caspase-Mediated Injury

Emricasan is specifically validated for reducing ALT and caspase 3/7 activation in NAFLD patients with elevated aminotransferases (P < 0.0001 at Day 7) [1]. Procurement is justified for rodent NAFLD models (e.g., high-fat diet-induced NASH) where hepatocyte apoptosis is a key endpoint. Use 25 mg/kg oral dosing to replicate the human 25 mg BID regimen, expecting reductions in serum ALT, cleaved CK-18, and hepatic TUNEL-positive cells. Compare outcomes against vehicle controls; positive control data from clinical trials provides a benchmark for expected effect size.

MELD Improvement in Compensated Cirrhosis

In research focused on compensated cirrhosis or early decompensation, Emricasan demonstrated significant MELD and Child-Pugh score reductions specifically in patients with baseline MELD ≥15 (P = 0.003) [2]. For animal models of compensated cirrhosis (e.g., bile duct ligation or CCl4-induced fibrosis), Emricasan at 25-50 mg/kg BID orally can be used to assess improvements in portal pressure, sinusoidal microvascular function, and fibrosis regression. Measure endpoints including HVPG (rodent equivalent), Sirius Red morphometry, and serum bilirubin/INR. Note that efficacy is limited in severe portal hypertension (HVPG ≥12 mmHg), so model selection should avoid advanced decompensated states [3].

M2 Macrophage Polarization in Fibrosis & Immuno-Oncology

Based on patent data demonstrating superior inhibition of CSF-1-induced monocyte differentiation compared to Q-VD-OPh, Emricasan is a preferred tool for studies of macrophage polarization [4]. Use in vitro: treat human monocytes with Emricasan (1-10 µM) 60 minutes prior to CSF-1 stimulation to block M2-like differentiation. Assess downstream markers (e.g., CD163, IL-10). In vivo: evaluate bleomycin-induced pulmonary fibrosis models where M2 macrophages drive pathology; Emricasan administration reduced fibrosis in preclinical studies [4]. This application leverages Emricasan's unique caspase-8 inhibitory profile, which is not equivalently achieved with Q-VD-OPh or Z-VAD-FMK.

Portal Hypertension: Negative Control Application

The well-documented failure of Emricasan to reduce HVPG in NASH cirrhosis with severe portal hypertension (ENCORE-PH trial) establishes it as a negative control for preclinical models aiming to predict clinical efficacy in this setting [3]. Researchers developing novel anti-fibrotic or portal pressure-lowering agents can use Emricasan as a comparator to demonstrate superiority over a clinically failed mechanism. Dosing of 25-50 mg/kg BID in rodent portal hypertension models should yield no significant HVPG reduction, mirroring the human trial outcome. This negative control application is unique to Emricasan due to its extensive clinical dataset, which is unavailable for other caspase inhibitors.

Application
Selection Property
Validation Focus
NAFLD hepatic apoptosis model
Pan-caspase inhibition with ALT/caspase 3/7 biomarker monitoring
ALT and caspase cleavage endpoint validation
Compensated cirrhosis model
Liver function endpoint response (MELD/Child-Pugh)
MELD score and bilirubin/INR endpoints
Macrophage polarization studies
Caspase-8 inhibition selectivity profile
M2 marker expression and fibrosis endpoint analysis
Portal hypertension negative control
Clinically failed mechanism (HVPG non-response)
HVPG endpoint comparator for novel agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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